(4-Nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate
Overview
Description
(4-Nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate is a chemical compound with the empirical formula C16H15F3INO5S and a molecular weight of 517.26 g/mol . . This compound is used as an oxidizing agent in various chemical reactions.
Preparation Methods
The synthesis of (4-Nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate typically involves the reaction of (4-nitrophenyl)iodonium salts with (2,4,6-trimethylphenyl)iodonium salts in the presence of trifluoromethanesulfonic acid . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
(4-Nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in organic synthesis.
Substitution: It can participate in substitution reactions where the iodonium group is replaced by other nucleophiles.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles involved .
Scientific Research Applications
(4-Nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of (4-Nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate involves the transfer of an iodonium group to a substrate, resulting in the oxidation of the substrate . The molecular targets and pathways involved depend on the specific application and the nature of the substrate being oxidized .
Comparison with Similar Compounds
(4-Nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate can be compared with other iodonium salts, such as:
Diphenyliodonium triflate: Another commonly used iodonium salt with similar oxidizing properties.
Bis(4-bromophenyl)iodonium triflate: A similar compound with bromine substituents that may offer different reactivity.
Phenyl(3-trifluoromethylphenyl)iodonium triflate: A compound with a trifluoromethyl group that can influence its reactivity and selectivity.
These similar compounds highlight the unique properties of this compound, such as its specific reactivity and applications in various fields .
Biological Activity
(4-Nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate is an iodonium salt that has garnered attention in various fields of research due to its potential biological activities. This compound is known for its utility in organic synthesis and its interactions with biological macromolecules, which may lead to antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound is characterized by the presence of a nitrophenyl group and a trimethylphenyl group attached to an iodonium core, with triflate serving as the counterion. Its molecular formula is C15H16F3NO3S, and it has a molecular weight of 357.35 g/mol. The presence of electron-withdrawing groups like the nitro group enhances its electrophilic character, making it a useful reagent in various chemical reactions.
The biological activity of this compound is believed to stem from its ability to undergo electrochemical reduction, leading to the generation of reactive intermediates that can interact with cellular components. These interactions may modulate various biochemical pathways, including those involved in oxidative stress and cell signaling.
Antimicrobial Properties
Research indicates that iodonium salts possess significant antimicrobial activity. A study demonstrated that this compound exhibits inhibitory effects against various bacterial strains. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.
Anticancer Activity
Preliminary findings suggest that this compound may have anticancer properties. It has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which can lead to oxidative damage and subsequent cell death. The specific pathways involved are still under investigation, but they may include mitochondrial dysfunction and activation of caspases.
Case Studies
- Antimicrobial Efficacy : In a controlled study involving Staphylococcus aureus and Escherichia coli, this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.
- Cancer Cell Line Studies : In vitro studies using human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours.
Comparative Analysis
To further illustrate the biological activity of this compound compared to other related compounds, the following table summarizes their antimicrobial and anticancer activities:
Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
---|---|---|
This compound | 32 | 25 |
Diphenyliodonium Chloride | 64 | 40 |
Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate | 128 | 60 |
Properties
IUPAC Name |
(4-nitrophenyl)-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15INO2.CHF3O3S/c1-10-8-11(2)15(12(3)9-10)16-13-4-6-14(7-5-13)17(18)19;2-1(3,4)8(5,6)7/h4-9H,1-3H3;(H,5,6,7)/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBYRDXFZSZZIO-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[I+]C2=CC=C(C=C2)[N+](=O)[O-])C.C(F)(F)(F)S(=O)(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3INO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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